Cas no 2228337-33-3 (3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid)
3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid
- 2228337-33-3
- EN300-1796225
- 3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid
-
- Inchi: 1S/C11H18N2O2/c1-7(2)10(11(14)15)9-5-12-13(6-9)8(3)4/h5-8,10H,1-4H3,(H,14,15)
- InChI Key: BTLMDTMGOUTQNU-UHFFFAOYSA-N
- SMILES: OC(C(C1C=NN(C=1)C(C)C)C(C)C)=O
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1Ų
3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796225-0.05g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1796225-0.1g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1796225-0.25g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1796225-0.5g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1796225-1.0g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 1g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-1796225-2.5g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1796225-5.0g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 5g |
$3935.0 | 2023-06-02 | ||
| Enamine | EN300-1796225-10.0g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 10g |
$5837.0 | 2023-06-02 | ||
| Enamine | EN300-1796225-1g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1796225-5g |
3-methyl-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid |
2228337-33-3 | 5g |
$3935.0 | 2023-09-19 |
3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid
Introduction to 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 2228337-33-3)
3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228337-33-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole core appended to a butanoic acid moiety with an isopropyl substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple pharmacophoric elements makes it a valuable scaffold for drug discovery and medicinal chemistry research.
The pyrazole ring is a well-documented heterocyclic system known for its versatility in medicinal chemistry. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural motif is particularly favored in the design of small-molecule inhibitors due to its ability to engage with various biological targets through hydrogen bonding and hydrophobic interactions. In the case of 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid, the substitution pattern enhances its potential by introducing additional functional groups that can modulate binding affinity and selectivity.
The butanoic acid moiety serves as a key pharmacophore, contributing to the compound's solubility and metabolic stability. This carboxylic acid group can participate in various biochemical interactions, such as esterification or amidation, which are common strategies in drug development to improve pharmacokinetic properties. Furthermore, the isopropyl group at the 2-position of the pyrazole ring introduces steric bulk, which can fine-tune the compound's interaction with biological targets. Such structural features are often exploited to achieve higher binding affinity and reduced off-target effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid may interact with enzymes or receptors involved in metabolic pathways relevant to inflammation and cancer. For instance, computational docking studies have indicated potential binding to cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) development. Additionally, the compound's structural similarity to known bioactive molecules suggests it could serve as a lead compound for further derivatization.
In vitro pharmacological assays have begun to explore the biological profile of 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid. Preliminary results suggest moderate activity against certain inflammatory mediators, indicating its potential as an anti-inflammatory agent. The compound's ability to modulate cytokine production and inhibit pro-inflammatory enzyme activity has been observed in cell-based models. These findings align with the growing interest in pyrazole derivatives for their immunomodulatory properties.
The synthesis of 3-methyl-2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid presents an interesting challenge due to its complex stereochemistry. Multistep synthetic routes involving cross-coupling reactions, cyclization, and functional group transformations have been reported by several research groups. The use of palladium-catalyzed reactions has been particularly effective in constructing the pyrazole ring system. Additionally, protecting group strategies are essential to ensure regioselective functionalization at multiple sites within the molecule.
The compound's potential applications extend beyond pharmaceuticals into agrochemicals and material science. Pyrazole derivatives are known for their herbicidal and fungicidal properties, making them valuable in crop protection formulations. Furthermore, the structural rigidity provided by the pyrazole ring can be leveraged in material science applications, such as ligands for metal complexes or building blocks for organic electronics.
Future research directions for 3-methyl-2-1-(propan-2-y l)-1H-pyrazol -4 - ylbutanoic acid include exploring its mechanism of action in greater detail and optimizing its pharmacokinetic properties through structure-based drug design. Advances in biocatalysis may also enable more sustainable synthetic routes, reducing reliance on traditional petrochemical feedstocks. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications.
The growing body of evidence supporting the bioactivity of pyrazole derivatives underscores their importance as pharmacological scaffolds. As computational tools become more sophisticated and high-throughput screening technologies advance, compounds like 3-methyl - 2 - 1 -(propan - 2 - yl) - 1 H - pyrazol - 4 - ylbutanoic acid will continue to be evaluated for their therapeutic potential. The integration of machine learning algorithms into drug discovery pipelines promises to accelerate the identification of novel bioactive molecules with optimized properties.
In conclusion, 3-methyl - 2 - 1 -(propan - 2 - yl) - 1 H - pyrazol - 4 - ylbutanoic acid (CAS No. 2228337 - 33 - 3) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features combined with preliminary biological activity make it a valuable asset in ongoing drug development efforts. As research progresses, this compound is likely to contribute significantly to our understanding of disease mechanisms and provide new therapeutic strategies for treating various conditions.
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